N-(2-amino-4-bromophenyl)methanesulfonamide
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Overview
Description
“N-(2-amino-4-bromophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H9BrN2O2S . It is used in research and development .
Molecular Structure Analysis
The InChI code for “N-(2-amino-4-bromophenyl)methanesulfonamide” is 1S/C7H9BrN2O2S.ClH/c1-13(11,12)10-7-3-2-5(9)4-6(7)8;/h2-4,10H,9H2,1H3;1H .Physical And Chemical Properties Analysis
“N-(2-amino-4-bromophenyl)methanesulfonamide” is a solid at room temperature . The molecular weight of the compound is 301.59 .Scientific Research Applications
Synthesis and Chemical Properties
N-(2-amino-4-bromophenyl)methanesulfonamide is involved in the synthesis of various pharmacologically active compounds, demonstrating its versatility in medicinal chemistry. For instance, it has been used in the synthesis of amsacrine analogs, highlighting its role in creating anticancer agents. The process involves steps like the reduction of N-(2-methoxy-4-nitrophenyl)acetamide, showcasing its utility in complex synthetic pathways M. Robin, J. Galy, A. Kenz, & M. Pierrot, 2002. Additionally, a Pd-catalyzed cross-coupling technique with methanesulfonamide has been reported, eliminating concerns over genotoxic impurities, further emphasizing its importance in safer drug synthesis Brandon R. Rosen, J. C. Ruble, T. Beauchamp, & A. Navarro, 2011.
Antiviral and Anticancer Activity
Research into N-(2-amino-4-bromophenyl)methanesulfonamide derivatives has unveiled their potential in antiviral and anticancer applications. Novel thioureas derived from similar compounds were synthesized and tested for their activity, revealing specific compounds that exhibited significant antiviral properties against various viruses, including HIV, while showing no significant anticancer properties on tested cell lines S. Karakuş, Ş. Güniz Küçükgüzel, I. Küçükgüzel, et al., 2009.
Structural and Spectroscopic Studies
Structural and spectroscopic analyses are key areas where N-(2-amino-4-bromophenyl)methanesulfonamide plays a crucial role. For example, the study of nimesulidetriazole derivatives, which includes compounds structurally related to N-(2-amino-4-bromophenyl)methanesulfonamide, sheds light on the effect of substitution on supramolecular assembly, providing insights into the molecular interactions that govern the assembly and stability of these compounds Tanusri Dey, Soumen Ghosh, Jyoti Mareddy, et al., 2015.
Safety and Hazards
properties
IUPAC Name |
N-(2-amino-4-bromophenyl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2S/c1-13(11,12)10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUREUBPTZSCIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-4-bromophenyl)methanesulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.